

# Protocol for Assessing Teriflunomide's Effect on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Teriflunomide |           |
| Cat. No.:            | B1194450      | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Teriflunomide** is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis. Its primary mechanism of action is the reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This inhibition selectively targets rapidly proliferating cells, such as activated T and B lymphocytes, leading to a cytostatic effect.[1][2] Beyond its anti-proliferative effects, **teriflunomide** also modulates the production of various cytokines, contributing to its therapeutic efficacy. This document provides detailed protocols to assess the in vitro effects of **teriflunomide** on the production of key pro-inflammatory and anti-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).

## Principle of Teriflunomide's Action on Cytokine Production

**Teriflunomide** has been shown to shift the cytokine balance from a pro-inflammatory to a more anti-inflammatory state. This is achieved by:

• Decreasing Pro-inflammatory Cytokines: Studies have demonstrated that **teriflunomide** can reduce the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-y),



Interleukin-17A (IL-17A), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Tumor Necrosis Factoralpha (TNF-α).[4]

 Potentially Increasing Anti-inflammatory Cytokines: Some studies suggest that teriflunomide may increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in certain immune cell populations.[5]

The modulation of cytokine production by **teriflunomide** is thought to be mediated through both DHODH-dependent and independent mechanisms, potentially involving the NF-kB and JAK/STAT signaling pathways.[3][6]

### **Data Presentation: Summary of Expected Outcomes**

The following table summarizes the anticipated effects of **teriflunomide** on cytokine production by stimulated human PBMCs.

| Cytokine | Expected Effect of<br>Teriflunomide | Method of Analysis                           |
|----------|-------------------------------------|----------------------------------------------|
| IFN-y    | Decrease                            | Intracellular Flow Cytometry, qPCR           |
| IL-17A   | Decrease                            | ELISA, qPCR                                  |
| IL-10    | Increase/No Change                  | ELISA, Intracellular Flow<br>Cytometry, qPCR |
| TNF-α    | Decrease                            | ELISA                                        |
| IL-6     | Decrease                            | ELISA                                        |
| IL-2     | Decrease                            | Intracellular Flow Cytometry                 |

## **Experimental Protocols**

Herein, we provide detailed protocols for the isolation of human PBMCs and the subsequent analysis of cytokine production at the protein and mRNA levels following **teriflunomide** treatment and cellular stimulation.



## Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using Ficoll-Paque™ density gradient centrifugation.[7][8][9][10]

#### Materials:

- Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
- Ficoll-Paque™ PLUS.
- Phosphate-Buffered Saline (PBS), sterile.
- 50 mL conical tubes.
- Serological pipettes.
- Centrifuge with a swinging-bucket rotor.

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 15 mL of the diluted blood over 15 mL of FicoII-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
- After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs at the plasma-Ficoll interface to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding sterile PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
- Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.



 Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

#### **Protocol 2: In Vitro Treatment and Stimulation of PBMCs**

This protocol details the in vitro treatment of PBMCs with **teriflunomide** followed by stimulation to induce cytokine production.

#### Materials:

- Isolated human PBMCs.
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillinstreptomycin).
- Teriflunomide (stock solution prepared in DMSO).
- Phorbol 12-myristate 13-acetate (PMA) and Ionomycin stock solutions.
- Cell culture plates (96-well or 24-well).
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>).

- Seed the isolated PBMCs in a cell culture plate at a density of 1 x 10<sup>6</sup> cells/mL in complete RPMI-1640 medium.
- Add **teriflunomide** to the desired final concentrations (e.g., 1  $\mu$ M, 10  $\mu$ M, 50  $\mu$ M). A vehicle control (DMSO) should be included.
- Incubate the cells with **teriflunomide** for 24-48 hours in a CO<sub>2</sub> incubator.
- For the last 4-6 hours of culture, stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) to induce cytokine production.[11][12][13][14][15]
- For intracellular cytokine analysis by flow cytometry, add a protein transport inhibitor (e.g., Brefeldin A at 10 μg/mL or Monensin at 2 μM) during the stimulation period.[11]



 After stimulation, collect the cell culture supernatants for ELISA and harvest the cells for flow cytometry or RNA extraction.

## Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A and IL-10

This protocol outlines the quantification of secreted IL-17A and IL-10 in cell culture supernatants using a sandwich ELISA. Commercially available ELISA kits are recommended for this purpose.

#### Materials:

- Cell culture supernatants from Protocol 2.
- Human IL-17A and IL-10 ELISA kits (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific).[1][16][17][18]
- Microplate reader.

- Follow the manufacturer's instructions provided with the specific ELISA kit.
- Briefly, coat the ELISA plate with the capture antibody.
- Wash the plate and block non-specific binding sites.
- Add cell culture supernatants and standards to the wells and incubate.
- Wash the plate and add the biotinylated detection antibody.
- Incubate, wash, and then add streptavidin-HRP.
- Incubate, wash, and add the TMB substrate.
- Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentrations in the samples based on the standard curve.



## Protocol 4: Intracellular Cytokine Staining for IFN-y and IL-10 by Flow Cytometry

This protocol describes the detection of intracellular IFN-y and IL-10 in T cells by flow cytometry.

#### Materials:

- Stimulated PBMCs from Protocol 2 (treated with a protein transport inhibitor).
- Fluorochrome-conjugated antibodies against human cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (IFN-y, IL-10).
- Isotype control antibodies.
- Fixation/Permeabilization buffer (commercially available kits are recommended, e.g., from BD Biosciences or eBioscience).
- Flow cytometer.

- Harvest the stimulated cells and wash them with PBS.
- Perform cell surface staining by incubating the cells with fluorochrome-conjugated antibodies against CD3, CD4, and CD8 for 20-30 minutes on ice, protected from light.
- Wash the cells to remove unbound antibodies.
- Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- Perform intracellular staining by incubating the fixed and permeabilized cells with fluorochrome-conjugated antibodies against IFN-y and IL-10 (and corresponding isotype controls) for 30 minutes at room temperature, protected from light.[12][14][19][20]
- Wash the cells to remove unbound intracellular antibodies.



- Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of cytokineproducing T cells.

## Protocol 5: Quantitative Real-Time PCR (qPCR) for Cytokine Gene Expression

This protocol is for quantifying the mRNA expression levels of IFN-y, IL-17A, and IL-10.

#### Materials:

- · PBMCs from Protocol 2.
- RNA extraction kit.
- · cDNA synthesis kit.
- SYBR Green or TagMan qPCR master mix.
- qPCR primers for human IFN-y, IL-17A, IL-10, and a housekeeping gene (e.g., GAPDH).
- · Real-time PCR instrument.

#### Validated qPCR Primer Sequences:

| Gene    | Forward Primer (5' - 3')    | Reverse Primer (5' - 3')     |
|---------|-----------------------------|------------------------------|
| hIFN-y  | TCGGTAACTGACTTGAATGT<br>CCA | TCGCTTCCATGTTAACCTTG<br>CTAA |
| hIL-17A | CGGACTGTGATGGTCAACC<br>TGA  | GCACTTTGCCTCCCAGATCA<br>CA   |
| hIL-10  | GACTTTAAGGGTTACCTGGG<br>TTG | TCACATGCGCCTTGATGTCT<br>G    |
| hGAPDH  | GGTCTCCTCTGACTTCAACA        | AGCCAAATTCGTTGTCATAC         |



(Note: These are example sequences. It is crucial to validate primer efficiency for your specific experimental setup.)[21][22][23]

#### Procedure:

- Extract total RNA from the PBMCs using a commercial RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Set up the qPCR reaction using a SYBR Green or TaqMan master mix, cDNA template, and the specific primers for the target cytokines and housekeeping gene.
- Perform the qPCR reaction in a real-time PCR instrument.
- Analyze the data using the comparative Cq ( $\Delta\Delta$ Cq) method to determine the relative gene expression levels, normalized to the housekeeping gene.

### **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Mechanism of Action of Teriflunomide.



Click to download full resolution via product page

 $\textbf{Caption: Experimental Workflow for Assessing \textbf{Teriflunomide}'s \ \textbf{Effects}.}$ 





Click to download full resolution via product page

Caption: Potential Signaling Pathways Modulated by **Teriflunomide**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Human IL-17 ELISA Quantikine D1700: R&D Systems [rndsystems.com]
- 2. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of physiologically relevant concentrations of teriflunomide on activation and proliferation of primary rodent microglia PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of teriflunomide on lymphocyte subpopulations in human peripheral blood mononuclear cells in vitro PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 5. Teriflunomide induces a tolerogenic bias in blood immune cells of MS patients PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teriflunomide PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. kumc.edu [kumc.edu]
- 10. Isolation of Human PBMCs [en.bio-protocol.org]
- 11. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific SG [thermofisher.com]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.virginia.edu [med.virginia.edu]
- 15. Activation Immune Cells [bdbiosciences.com]
- 16. biogot.com [biogot.com]
- 17. elkbiotech.com [elkbiotech.com]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Intracellular Cytokine Staining: Number 1 | Flow Cytometry Carver College of Medicine |
  The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 20. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) [bio-protocol.org]
- 21. e-crt.org [e-crt.org]
- 22. sinobiological.com [sinobiological.com]
- 23. origene.com [origene.com]
- To cite this document: BenchChem. [Protocol for Assessing Teriflunomide's Effect on Cytokine Production]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194450#protocol-for-assessing-teriflunomide-effect-on-cytokine-production]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com